molecular formula OS+ B1242695 CID 6857657

CID 6857657

Cat. No.: B1242695
M. Wt: 48.07 g/mol
InChI Key: CYYOEZLVUNBAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxidosulfur(.1+) is an inorganic radical cation and a sulfur oxide.

Scientific Research Applications

  • Reversible and Spatiotemporal Control of Protein Function in Cells : CID is a valuable tool in studying various biological processes. It has seen progress in orthogonal and reversible systems, allowing control over protein function with precision and spatiotemporal resolution. This has primary applications in dissecting signal transductions and extending to membrane and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Gene Regulation and Editing : CID has been integrated into proteolysis-targeting chimera-based platforms for inducible gene regulation and gene editing in mammalian cells. This system enables fine-tuning of gene expression and multiplexing biological signals for transient genome manipulation (Ma et al., 2023).

  • Insights into Cell Biology Problems : CID has resolved numerous problems in cell biology, especially in the study of lipid second messengers and small GTPases. It has helped in understanding the “signaling paradox” and led to advances in specificity and novel CID substrates (DeRose, Miyamoto, & Inoue, 2013).

  • Reversible Control of Protein-Protein Interactions : CID has been used for controlling peroxisome transport and mitotic checkpoint signaling in living cells, demonstrating enhanced control over protein-protein interactions with high spatiotemporal resolution (Aonbangkhen et al., 2018).

  • Water Use Efficiency and Productivity in Agriculture : In the field of agriculture, CID has been explored as a method for improving water use efficiency and productivity in crops like barley, showing potential for application in breeding programs (Anyia et al., 2007).

  • Chemically Inducible Trimerization Systems : Beyond dimerization, CID has been expanded to create trimerization systems, enabling new manipulations in live cells for cell biology and synthetic biology applications (Wu et al., 2020).

Properties

Molecular Formula

OS+

Molecular Weight

48.07 g/mol

InChI

InChI=1S/OS/c1-2/q+1

InChI Key

CYYOEZLVUNBAAF-UHFFFAOYSA-N

Canonical SMILES

O=[S+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CID 6857657

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